

Methyl 5-bromo-3-methylpicolinate structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-bromo-3-methylpicolinate**

Cat. No.: **B1486729**

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **Methyl 5-bromo-3-methylpicolinate**

For Researchers, Scientists, and Drug Development Professionals

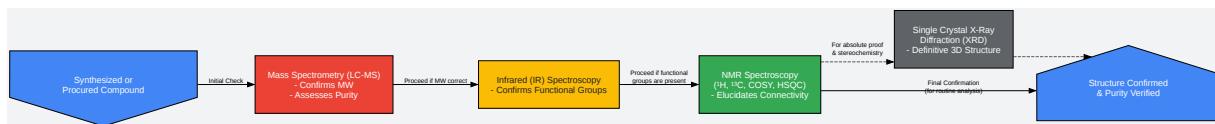
Foreword: Beyond the Formula

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is the bedrock of innovation. **Methyl 5-bromo-3-methylpicolinate**, a substituted pyridine derivative, serves as a critical building block in the synthesis of more complex molecules.^[1] Its utility as a synthon is predicated on an unambiguous understanding of its three-dimensional architecture and electronic properties. A failure to rigorously confirm its structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development timelines.

This guide moves beyond a simple recitation of analytical techniques. It is structured to mirror the logical workflow of a discovery and development environment, presenting a multi-modal analytical strategy. We will explore not just how to analyze this molecule, but why specific techniques are chosen, how their data streams are integrated, and how this holistic approach provides a self-validating system for structural confirmation. Our objective is to equip the practicing scientist with the rationale and methodologies necessary to confidently ascertain the structure and purity of **Methyl 5-bromo-3-methylpicolinate** and analogous compounds.

Foundational Profile: Physicochemical & Safety Data

Before any advanced analysis, a foundational understanding of the compound's basic properties and handling requirements is essential. This initial data collection informs sample preparation, choice of analytical solvents, and appropriate safety measures.


Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) is typically supplied as an off-white to pale-yellow solid.^[2] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₂	[3]
Molecular Weight	230.06 g/mol	[3]
Monoisotopic Mass	228.97384 Da	[3]
IUPAC Name	methyl 5-bromo-3-methylpyridine-2-carboxylate	[3]
Physical Form	Off-white to Pale-yellow Solid	[2]
Storage	Inert atmosphere, room temperature	[4]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.^[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[2]

The Analytical Workflow: An Integrated Approach

The confirmation of a chemical structure is not a linear process but an iterative one, where data from multiple orthogonal techniques are synthesized to build a cohesive and irrefutable conclusion. The following workflow represents a robust and efficient pathway for the structural elucidation of **Methyl 5-bromo-3-methylpicolinate**.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **Methyl 5-bromo-3-methylpicolinate**.

Mass Spectrometry: The First Gatekeeper

Expertise & Causality: The first analytical question for any new batch of a compound is fundamental: "Is it there, and is its mass correct?" Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this initial screen. It provides two critical pieces of information simultaneously: the retention time from the LC, which gives an indication of purity, and the mass-to-charge ratio (m/z) from the MS, which validates the molecular weight.

Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a stock solution of **Methyl 5-bromo-3-methylpicolinate** at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this stock 1:100 with the initial mobile phase.
- **LC Conditions (Typical):**
 - Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size.
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- MS Conditions (Electrospray Ionization - ESI):
 - Ionization Mode: Positive (ESI+)
 - Scan Range: 50 - 500 m/z
 - Capillary Voltage: ~3.5 kV
 - Source Temperature: ~120 °C

Data Interpretation & Trustworthiness: The molecular formula is $C_8H_8BrNO_2$. The expected monoisotopic mass is 228.97384 Da.^[3] Due to the natural isotopic abundance of Bromine ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$), the mass spectrum will exhibit a characteristic isotopic pattern.

- **Expected Observation:** In ESI+ mode, the primary ion observed will be the protonated molecule, $[M+H]^+$.
- **Self-Validation:** Look for two major peaks of nearly equal intensity separated by ~2 m/z units:
 - $[C_8H_8^{79}BrO_2 + H]^+ \approx 229.98$ m/z
 - $[C_8H_8^{81}BrO_2 + H]^+ \approx 231.98$ m/z This distinctive "doublet" is a high-confidence signature for a monobrominated compound and serves as an internal validation of the elemental composition. The LC chromatogram should ideally show a single sharp peak, confirming the sample's purity.

Infrared Spectroscopy: Functional Group Fingerprinting

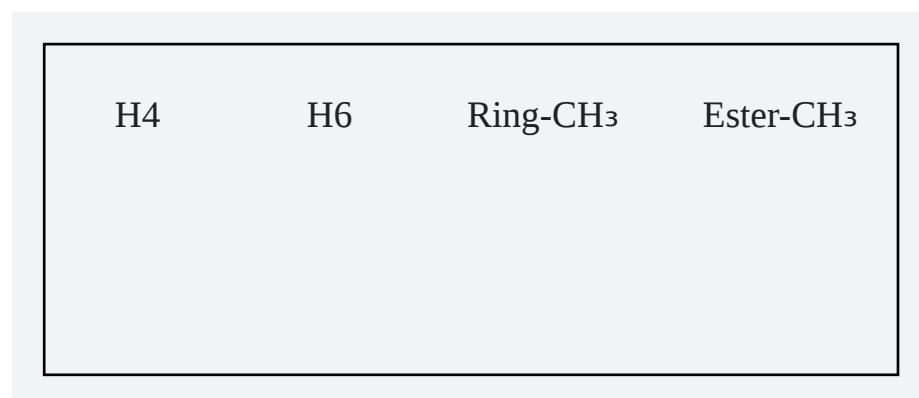
Expertise & Causality: While MS confirms the mass, it provides no information about how the atoms are connected. Infrared (IR) spectroscopy is a rapid, non-destructive technique that

probes the vibrational frequencies of chemical bonds. It is exceptionally useful for confirming the presence of key functional groups, which in this case are the ester carbonyl (C=O) and the aromatic pyridine ring.

Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** Place a small amount of the solid **Methyl 5-bromo-3-methylpicolinate** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm^{-1} .
- **Background Correction:** Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Data Interpretation & Trustworthiness: The structure contains several key bonds that will give rise to characteristic absorption bands.^[5]


Wavenumber Range (cm^{-1})	Bond Vibration	Functional Group	Expected Observation
~3100-3000	C-H stretch	Aromatic (Pyridine)	Weak to medium peaks
~2960-2850	C-H stretch	Aliphatic (Methyl)	Weak to medium peaks
~1725-1710	C=O stretch	Ester	Strong, sharp peak
~1600-1450	C=C & C=N stretch	Aromatic (Pyridine)	Multiple medium to sharp peaks
~1300-1100	C-O stretch	Ester	Strong peak
~700-500	C-Br stretch	Aryl Halide	Medium to weak peak

The most telling peak is the strong ester carbonyl (C=O) stretch. Its presence, along with the aromatic C=C/C=N stretches, provides complementary evidence to the MS data, confirming

that the atoms are arranged in a manner consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can piece together the exact connectivity of the atoms. For **Methyl 5-bromo-3-methylpicolinate**, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a complete structural assignment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 5-bromo-3-methylpicolinate | 213771-32-5 [sigmaaldrich.com]
- 3. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm [bldpharm.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- To cite this document: BenchChem. [Methyl 5-bromo-3-methylpicolinate structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486729#methyl-5-bromo-3-methylpicolinate-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com